1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide
Overview
Description
1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
X-ray Powder Diffraction Studies : This compound is an important intermediate in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data can provide valuable insights into the structural properties of such compounds, which is crucial for understanding their biological activity and developing new drugs (Wang, Suo, Zhang, Hou, & Li, 2017).
Synthesis for Imaging Agents : It's used in the synthesis of new potential PET (Positron Emission Tomography) agents for imaging of IRAK4 enzyme in neuroinflammation. Such imaging agents are vital in the diagnosis and study of neurodegenerative diseases (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Synthesis of Pyrazolo Derivatives : This compound is involved in the synthesis of 1H-pyrazolo derivatives, which have various applications in medicinal chemistry and drug development (Miyashita, Iijima, Higashino, & Matsuda, 1990).
Cytotoxic Activity Studies : Carboxamide derivatives of benzo[b][1,6]naphthyridines synthesized using similar compounds have shown potential cytotoxic activity, indicating their usefulness in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Synthesis of Novel Oxadiazole Compounds : The compound has been used in synthesizing novel 1,2,4‐Oxadiazole heterocyclic compounds, showing potential hypertensive activity (Kumar & Mashelker, 2007).
Antimicrobial and Anticancer Agent Synthesis : Novel pyrazole derivatives synthesized using similar compounds have shown potential as antimicrobial and anticancer agents, expanding the scope of therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
1-ethyl-N-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-17-11(18)6-5-10(13(19)14-2)12(17)9-7-15-16(3)8-9/h7-8,10,12H,4-6H2,1-3H3,(H,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYYFHTZSQKUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)NC)C2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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